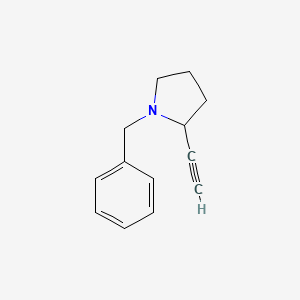

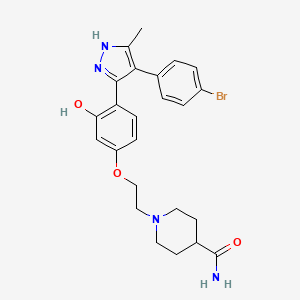

![molecular formula C19H21N3O2S2 B2380210 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 1252840-07-5](/img/structure/B2380210.png)

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds often involves acid-catalyzed condensation reactions . For instance, the synthesis of related pyrimidine derivatives has been achieved through Lewis acid-catalyzed three-component coupling reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl core, which is substituted with ethyl and sulfanyl groups . The compound also features an N-(2-ethyl-6-methylphenyl)acetamide moiety .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, in the presence of certain catalysts, it can participate in coupling reactions . Moreover, it can react with other reagents to form new compounds .Physical And Chemical Properties Analysis

The compound is predicted to have a density of 1.29±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has shown potential anticancer activities . It was designed and synthesized to target VEGFR-2, a protein that plays a significant role in tumor growth and angiogenesis . The compound was tested in vitro for its abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 . It exhibited strong anti-VEGFR-2 potential and displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines .

Induction of Cell Cycle Arrest

The compound induced cell cycle arrest in the G2/M phase and promoted apoptosis in MCF-7 cancer cells . This is a crucial step in the treatment of cancer as it prevents the cancer cells from dividing and growing.

Stimulation of Apoptosis

Apoptosis, or programmed cell death, was stimulated by the compound by increasing BAX (3.6-fold) and decreasing Bcl-2 (3.1-fold) . Additionally, the compound significantly raised the levels of caspase-8 (2.6-fold) and caspase-9 (5.4-fold) . These proteins play a key role in the initiation of apoptosis.

Inhibition of EZH2

EZH2 is a protein that has been implicated in various types of cancer. A series of substituted thieno[3,2-d]pyrimidine derivatives, which include the compound , were synthesized as EZH2 inhibitors . The compound showed remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells .

Inhibition of Cell Migration

The compound can inhibit the migration of SU-DHL-6 cells . This is important in preventing the spread of cancer cells to other parts of the body.

Drug Development Potential

The compound has shown potential for drug development . Computational ADMET and toxicity studies were conducted to evaluate the potential of the thieno[2,3-d]pyrimidine derivatives for drug development . The results suggested that the compound could be a promising anticancer agent that may provide effective treatment options for cancer patients .

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations were performed to assess the structural and energetic features of the complex formed by the compound and VEGFR-2 . This provides valuable insights into the molecular interactions of the compound, which may guide future drug design efforts.

Structural and Electronic Properties

DFT studies provided insights into the structural and electronic properties of the compound . Understanding these properties is crucial in the design and development of new drugs.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-4-13-8-6-7-12(3)16(13)21-15(23)11-26-19-20-14-9-10-25-17(14)18(24)22(19)5-2/h6-10H,4-5,11H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHFNIYVELKFBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

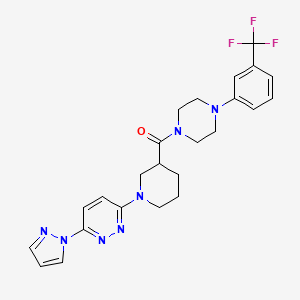

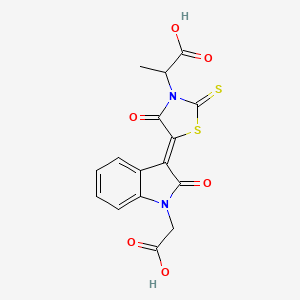

![N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2380128.png)

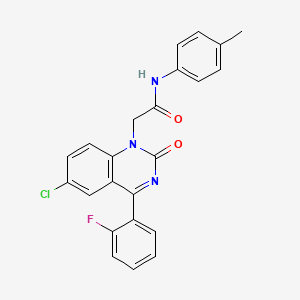

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2380130.png)

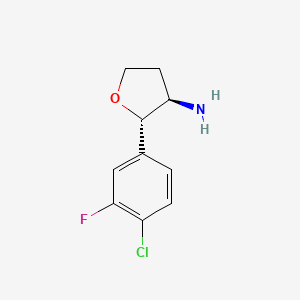

![5-(2-chloro-6-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2380131.png)

![4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2380133.png)

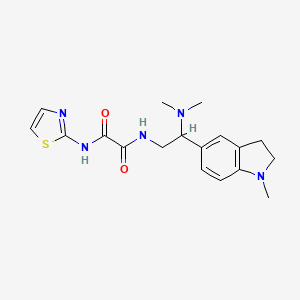

![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(2,3-dichlorobenzyl)oxime](/img/structure/B2380144.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)